Cas no 56071-99-9 (2-(3,4-dichlorophenyl)-2-hydroxyacetic Acid)

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid is a chlorinated aromatic hydroxyacetic acid derivative with potential applications in pharmaceutical and agrochemical synthesis. Its structure, featuring both a hydroxyl and carboxylic acid functional group on the same carbon adjacent to a dichlorophenyl ring, enables versatile reactivity in organic transformations. The compound may serve as a key intermediate in the development of bioactive molecules due to its ability to participate in condensation, esterification, and chelation reactions. Its dichlorophenyl moiety contributes to enhanced lipophilicity, which can be advantageous in designing compounds with improved membrane permeability. The product is typically characterized by high purity and stability under controlled storage conditions.
2-(3,4-dichlorophenyl)-2-hydroxyacetic Acid structure
56071-99-9 structure
Product Name:2-(3,4-dichlorophenyl)-2-hydroxyacetic Acid
CAS No:56071-99-9
MF:C8H6Cl2O3
MW:221.037440776825
CID:1596443
PubChem ID:221275
Update Time:2025-06-28

2-(3,4-dichlorophenyl)-2-hydroxyacetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-dichlorophenyl)-2-hydroxyacetic Acid
    • AC1L5A0Y
    • KST-1A6939
    • (3,4-dichloro-phenyl)-hydroxy-acetic acid
    • NSC5653
    • AR-1A3822
    • SureCN2346696
    • 3,4-Dichlormandelsaeure
    • 3,4-dichloromandelic acid
    • AC1Q3O70
    • CTK1G9947
    • (3,4-dichlorophenyl)(hydroxy)acetic acid
    • DL-3,4-dichloromandelic acid
    • 3,4-dichloromandelic acid;DL-3,4-dichloromandelic acid;3,4-Dichlormandelsaeure;
    • Inchi: 1S/C8H6Cl2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13)
    • InChI Key: TZCCKRXYTBHLMH-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(C(=O)O)O)Cl

Computed Properties

  • Exact Mass: 219.96900

Experimental Properties

  • PSA: 57.53000
  • LogP: 2.11140

2-(3,4-dichlorophenyl)-2-hydroxyacetic Acid Pricemore >>

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2-(3,4-dichlorophenyl)-2-hydroxyacetic Acid Related Literature

Additional information on 2-(3,4-dichlorophenyl)-2-hydroxyacetic Acid

2-(3,4-Dichlorophenyl)-2-Hydroxyacetic Acid: A Comprehensive Overview

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid, also known by its CAS number 56071-99-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a hydroxyl group and an acetic acid moiety attached to a dichlorophenyl ring. The presence of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a subject of extensive research.

The compound's structure is particularly notable due to the substitution pattern on the phenyl ring. The two chlorine atoms are located at the 3 and 4 positions, creating a symmetrical arrangement that influences the molecule's stability and reactivity. This symmetry may also play a role in its interactions with biological systems, as indicated by recent studies exploring its potential as a precursor in drug development.

Recent advancements in synthetic chemistry have led to more efficient methods for producing 2-(3,4-dichlorophenyl)-2-hydroxyacetic acid. Researchers have optimized reaction conditions to enhance yield and purity, which are critical factors for its application in various industries. For instance, this compound is being investigated for its potential use in agrochemicals due to its ability to modulate plant growth regulators.

In terms of biological activity, 2-(3,4-dichlorophenyl)-2-hydroxyacetic acid has shown promise in preclinical studies as an anti-inflammatory agent. Its ability to inhibit certain enzymes involved in inflammatory pathways suggests potential applications in the treatment of chronic inflammatory diseases. Furthermore, ongoing research is exploring its role as a chiral building block in asymmetric synthesis, which could revolutionize the production of complex pharmaceutical compounds.

Another area of interest is the compound's environmental impact. Studies have been conducted to assess its biodegradability and toxicity profiles. Preliminary results indicate that it has low toxicity towards non-target organisms, which aligns with current trends toward sustainable chemical design.

The versatility of 2-(3,4-dichlorophenyl)-2-hydroxyacetic acid extends to its use in material science. Its ability to form stable complexes with metal ions has led to exploratory research into its application as a ligand in catalysis and coordination chemistry. This dual functionality underscores the importance of understanding its chemical behavior across different contexts.

In conclusion, 2-(3,4-dichlorophenyl)-2-hydroxyacetic acid (CAS No: 56071-99-9) is a multifaceted compound with applications spanning from pharmaceuticals to agrochemicals. Its unique structure and diverse reactivity continue to attract scientific attention, driving innovations in both academic and industrial settings. As research progresses, this compound is poised to contribute significantly to the development of novel therapeutic agents and sustainable chemical processes.

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